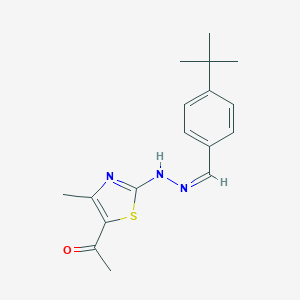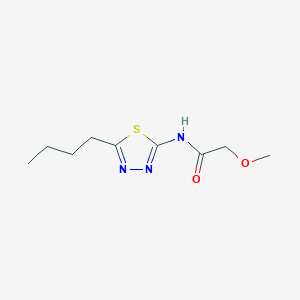![molecular formula C20H15NO3 B254644 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as APDCP, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are involved in the inflammatory response. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of more potent and selective analogs of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Another area of research is the investigation of the mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which will help to elucidate its biological effects. Additionally, further studies are needed to determine the efficacy of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in animal models of various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Finally, clinical trials are needed to determine the safety and efficacy of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans.
Synthesemethoden
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a two-step process. The first step involves the synthesis of 2-allyl-4-phenylchromen-3-one, which is then reacted with ethyl cyanoacetate to form the final product. The yield of this reaction is 60-70%, and the purity of the product can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess anticancer properties, which make it a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
Produktname |
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molekularformel |
C20H15NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
1-phenyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-12-21-17(13-8-4-3-5-9-13)16-18(22)14-10-6-7-11-15(14)24-19(16)20(21)23/h2-11,17H,1,12H2 |
InChI-Schlüssel |
WQLBCYJPQHTOHU-UHFFFAOYSA-N |
SMILES |
C=CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
C=CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)

![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)